- Preparation of cyclic amine derivatives as CCR3 antagonists, World Intellectual Property Organization, , ,
Cas no 97023-48-8 (2-Cyclohexylbenzoic acid)

2-Cyclohexylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexylbenzoic acid
- 2-Cyclohexyl-benzoesaeure
- 2-cyclohexyl-benzoic acid
- o-Cyclohexylbenzoesaeure
- 2-Cyclohexylbenzoic acid (ACI)
- Benzoic acid, o-cyclohexyl- (7CI)
- XDA02348
- SCHEMBL50486
- DA-26332
- CS-0318954
- AE-641/01665050
- MFCD00452653
- 2-CYCLOHEXYLBENZOICACID
- Benzoic acid, 2-cyclohexyl-
- 2-cyclohexyl benzoic acid
- 2-Cyclohexylbenzoic acid, AldrichCPR
- AS-59997
- AKOS015840906
- G29365
- DTXSID40427257
- cyclohexylbenzoic acid
- ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- 97023-48-8
- EN300-378232
-
- MDL: MFCD00452653
- インチ: 1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
- InChIKey: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C2CCCCC2)=CC=CC=1)O
- BRN: 2452158
計算された属性
- せいみつぶんしりょう: 204.11500
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 37.3Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 103-105°C
- ふってん: 332.4±21.0 °C at 760 mmHg
- フラッシュポイント: 156.8±16.7 °C
- 屈折率: 1.557
- PSA: 37.30000
- LogP: 3.43250
- ようかいせい: 水に溶けない
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-Cyclohexylbenzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38-41
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyclohexylbenzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Cyclohexylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18060-1g |
2-Cyclohexylbenzoic acid, 97% |
97023-48-8 | 97% | 1g |
¥2236.00 | 2023-03-15 | |
Matrix Scientific | 224110-5g |
2-Cyclohexylbenzoic acid, 95% min |
97023-48-8 | 95% | 5g |
$738.00 | 2023-09-10 | |
Enamine | EN300-378232-1.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 1g |
$98.0 | 2023-06-04 | |
Enamine | EN300-378232-5.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 5g |
$326.0 | 2023-06-04 | |
Enamine | EN300-378232-10.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 10g |
$535.0 | 2023-06-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18060-5g |
2-Cyclohexylbenzoic acid, 97% |
97023-48-8 | 97% | 5g |
¥9507.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389624-5g |
2-Cyclohexylbenzoic acid |
97023-48-8 | 97% | 5g |
¥5512.00 | 2024-04-23 | |
Aaron | AR003HTO-100mg |
2-Cyclohexylbenzoic acid |
97023-48-8 | 95% | 100mg |
$53.00 | 2024-07-18 | |
Aaron | AR003HTO-1g |
2-Cyclohexylbenzoic Acid |
97023-48-8 | 95% | 1g |
$105.00 | 2025-02-10 | |
Aaron | AR003HTO-10g |
2-Cyclohexylbenzoic acid |
97023-48-8 | 95% | 10g |
$673.00 | 2024-07-18 |
2-Cyclohexylbenzoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis of cyclohexylbenzoic acids by liquid-phase catalytic oxidation of cyclohexyltoluenesNeftekhimiya, 1989, 29(2), 257-61,
ごうせいかいろ 3
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Pincer thioamide and pincer thioimide palladium complexes catalyze highly efficient Negishi coupling of primary and secondary alkyl zinc reagents at room temperatureChemistry - A European Journal, 2009, 15(6), 1499-1507,
ごうせいかいろ 4
- Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and CycloalkanesOrganic Letters, 2011, 13(19), 4977-4979,
ごうせいかいろ 5
- Liquid-phase catalytic oxidation of methyl derivatives of biphenylKinetics and Catalysis, 2004, 45(6), 821-825,
ごうせいかいろ 6
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 6 h, 80 °C
- Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H AmidationOrganic Letters, 2019, 21(17), 7099-7103,
ごうせいかいろ 7
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- Process for preparation of 2,6-pyridinedicarbothioamides metal complexes as cross coupling reaction catalysts, China, , ,
ごうせいかいろ 8
- Synthesis of biphenylpolycarboxylic acids. II. Oxidation of cyclohexyltoluenes and methylbiphenyls to carboxylic acidsZhurnal Organicheskoi Khimii, 1992, 28(2), 363-6,
ごうせいかいろ 9
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
- Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond LactonizationAsian Journal of Organic Chemistry, 2019, 8(7), 1080-1083,
ごうせいかいろ 10
- Cobalt-catalyzed C(sp3)-H/C(sp2)-H oxidative coupling between alkanes and benzamidesRSC Advances, 2018, 8(24), 13454-13458,
2-Cyclohexylbenzoic acid Raw materials
- Cyclohexylmagnesium chloride
- Spiro[2-benzofuran-3,1'-cyclohexane]-1-one
- Benzoic acid
- o-Iodobenzoic acid
- 1-Cyclohexyl-2-methylbenzene
- 2-Cyclohexyl-N-[1-methyl-1-(2-pyridinyl)ethyl]benzamide
- 1-Bromo-2-cyclohexylbenzene
- Zinc, chlorocyclohexyl-
2-Cyclohexylbenzoic acid Preparation Products
2-Cyclohexylbenzoic acid 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-Cyclohexylbenzoic acidに関する追加情報
Comprehensive Overview of 2-Cyclohexylbenzoic Acid (CAS No. 97023-48-8): Properties, Applications, and Industry Insights
2-Cyclohexylbenzoic acid (CAS No. 97023-48-8) is a versatile organic compound with a molecular structure combining a benzoic acid moiety and a cyclohexyl group. This unique configuration grants it distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and specialty chemical synthesis. As demand for high-purity intermediates grows, this compound has garnered attention for its role in drug development and material science.
The compound’s IUPAC name, 2-cyclohexylbenzoic acid, reflects its structural specificity, while its CAS registry number (97023-48-8) ensures precise identification in global databases. Researchers often search for "2-Cyclohexylbenzoic acid synthesis" or "97023-48-8 supplier," highlighting its commercial and academic relevance. Its melting point (typically 120–125°C) and solubility in organic solvents like ethanol and DMSO are critical for laboratory and industrial applications.
In pharmaceuticals, 2-Cyclohexylbenzoic acid serves as a key intermediate for anti-inflammatory and antimicrobial agents. Recent studies explore its derivatives for targeted drug delivery, aligning with trends in personalized medicine. The agrochemical sector utilizes it in crop protection formulations, addressing the global push for sustainable agriculture. These applications respond to frequent queries like "benzoic acid derivatives in medicine" or "eco-friendly agrochemicals."
From a synthetic chemistry perspective, the compound’s cyclohexyl group enhances stability, reducing degradation in harsh environments—a feature often searched as "sterically hindered benzoic acids." Advanced purification techniques, such as recrystallization or chromatography, ensure the high purity required for sensitive reactions. This aligns with industry demands for "ultra-pure chemical intermediates," a trending topic in quality control forums.
Environmental and regulatory considerations are paramount. 2-Cyclohexylbenzoic acid is not classified as hazardous under major safety frameworks (e.g., GHS), but proper handling protocols are recommended. Searches for "benzoic acid biodegradability" or "green chemistry alternatives" reflect growing eco-consciousness. Manufacturers emphasize waste minimization and energy-efficient synthesis to meet these expectations.
The market for 2-Cyclohexylbenzoic acid is expanding, driven by R&D investments in bioactive compounds and functional materials. Analysts note rising queries like "CAS 97023-48-8 price trends" and "bulk suppliers in Asia," indicating its global trade significance. Innovations in catalytic processes aim to reduce production costs, a hotspot in chemical engineering research.
In summary, 2-Cyclohexylbenzoic acid (CAS No. 97023-48-8) bridges multiple industries with its adaptable chemistry. Its relevance to drug discovery, sustainable agriculture, and advanced materials ensures continued interest. As synthetic methodologies evolve, this compound will likely play a pivotal role in addressing global health and environmental challenges.
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